molecular formula C9H11Cl2NO B13560643 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol

Cat. No.: B13560643
M. Wt: 220.09 g/mol
InChI Key: ZCLUUTUQVDJMNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution on the phenyl ring and the presence of both amino and hydroxyl groups make it a versatile compound for various applications .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c1-9(12,5-13)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3

InChI Key

ZCLUUTUQVDJMNN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

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